4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features an imidazole ring, a pyrimidine core, and a trifluoromethyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a pyrimidine core.
Metronidazole: An antibacterial agent with an imidazole ring.
Uniqueness
What sets 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-25-17(12-18(26-14)29-7-6-24-13-29)27-8-10-28(11-9-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCGBONTPTVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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